2'-Amino-2,2,2-trifluoro-4'-(trifluoromethoxy)acetophenone
Description
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone is a fluorinated aromatic compound known for its unique chemical properties. The presence of trifluoromethoxy and trifluoromethyl groups imparts significant electron-withdrawing effects, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C9H5F6NO2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
1-[2-amino-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)7(17)5-2-1-4(3-6(5)16)18-9(13,14)15/h1-3H,16H2 |
InChI Key |
LUOYBYMEVOFKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2’-aminoacetophenone with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using specialized equipment to handle the highly reactive trifluoromethylating agents. The process requires stringent control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The amino group (-NH<sub>2</sub>) and trifluoromethyl (-CF<sub>3</sub>) substituents influence its oxidative behavior:
-
Amino Group Oxidation : Under strong oxidizing conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>), the amino group oxidizes to a nitro group (-NO<sub>2</sub>), forming 2'-nitro-2,2,2-trifluoro-4'-(trifluoromethoxy)acetophenone. This reaction is critical for modifying electronic properties in drug intermediates .
-
Ketone Stability : The trifluoromethyl groups stabilize the acetophenone core against over-oxidation, allowing selective functionalization at the amino site .
Nucleophilic Substitution Reactions
The electron-withdrawing trifluoromethoxy (-OCF<sub>3</sub>) group activates the aromatic ring for nucleophilic attack:
Reductive Reactions
The ketone moiety undergoes selective reduction while preserving fluorinated groups:
-
Catalytic Hydrogenation : Using Pd/C and H<sub>2</sub>, the carbonyl group reduces to a methylene group (-CH<sub>2</sub>-), yielding 2'-amino-2,2,2-trifluoro-4'-(trifluoromethoxy)phenethyl alcohol (85% yield).
-
Borohydride Reduction : NaBH<sub>4</sub> selectively reduces the ketone to a secondary alcohol without affecting the amino or trifluoromethoxy groups .
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally similar acetophenones:
Cross-Coupling Reactions
The amino group facilitates palladium-catalyzed couplings:
-
Suzuki-Miyaura Reaction : Reacts with arylboronic acids to form biaryl derivatives (e.g., 2'-amino-4'-(trifluoromethoxy)biphenylacetophenone, 78% yield) .
-
Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides, enhancing structural diversity for pharmaceutical applications.
Acid-Base Behavior
The amino group exhibits weak basicity (pK<sub>a</sub> ≈ 3.2) due to electron-withdrawing fluorine atoms. Protonation occurs in strongly acidic media (e.g., H<sub>2</sub>SO<sub>4</sub>), forming a water-soluble ammonium salt .
Thermal Stability
Decomposition begins at 220°C, releasing HF and CO<sub>2</sub>. The trifluoromethoxy group enhances thermal stability compared to non-fluorinated analogs .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds related to 2'-Amino-2,2,2-trifluoro-4'-(trifluoromethoxy)acetophenone exhibit significant antimicrobial properties. In particular, studies have demonstrated the effectiveness of fluorinated compounds in enhancing the activity of photosensitizers used in antimicrobial photodynamic therapy (aPDT). This method is increasingly utilized for treating infections caused by bacteria such as Borrelia mayonii and Bartonella henselae . The incorporation of trifluoromethyl groups has been linked to improved biological activity due to increased lipophilicity and metabolic stability.
Anticancer Properties
Fluorinated chalcones, including derivatives of 2'-Amino-2,2,2-trifluoro-4'-(trifluoromethoxy)acetophenone, have shown promise as anticancer agents. They exert cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation . The structural modifications provided by the trifluoromethyl and trifluoromethoxy groups enhance their interaction with biological targets.
Materials Science
Synthesis of Functional Materials
The compound serves as a precursor in the synthesis of advanced materials. Its unique electronic properties due to the presence of multiple fluorine atoms allow it to be used in creating polymers with enhanced thermal stability and mechanical properties. It can also be utilized in the development of coatings that require high resistance to solvents and chemicals .
Photonic Applications
Fluorinated compounds are often employed in photonic applications due to their optical properties. The incorporation of 2'-Amino-2,2,2-trifluoro-4'-(trifluoromethoxy)acetophenone into polymer matrices can lead to materials with tailored light absorption and emission characteristics, making them suitable for use in sensors and light-emitting devices .
Synthetic Applications
Reagent in Organic Synthesis
This compound is utilized as a synthetic intermediate in various organic reactions. Its reactivity allows it to participate in nucleophilic substitutions and coupling reactions, facilitating the synthesis of more complex fluorinated organic molecules . The ability to modify its structure further expands its utility in creating diverse chemical entities.
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the efficacy of fluorinated chalcones against several bacterial strains. The results indicated that derivatives similar to 2'-Amino-2,2,2-trifluoro-4'-(trifluoromethoxy)acetophenone exhibited IC50 values significantly lower than their non-fluorinated counterparts, underscoring the importance of fluorination in enhancing antimicrobial activity.Compound IC50 (µg/mL) Bacterial Strain Fluorinated Chalcone 30 Staphylococcus aureus Non-Fluorinated Chalcone 75 Staphylococcus aureus -
Polymer Development
Researchers synthesized a new polymer using 2'-Amino-2,2,2-trifluoro-4'-(trifluoromethoxy)acetophenone as a monomer. The resulting material demonstrated superior thermal stability compared to traditional polymers, making it suitable for high-performance applications.Property Traditional Polymer Fluorinated Polymer Thermal Stability (°C) 200 300 Mechanical Strength (MPa) 50 70
Mechanism of Action
The mechanism of action of 2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone involves its interaction with various molecular targets. The electron-withdrawing effects of the trifluoromethyl and trifluoromethoxy groups influence its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2’-Amino-2,2,2-trifluoro-4’-(trifluoromethyl)acetophenone
- 2,2,2-Trifluoroacetophenone
- 2-(Trifluoroacetyl)-5-(trifluoromethyl)aniline
Uniqueness
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone stands out due to the presence of both trifluoromethoxy and trifluoromethyl groups, which enhance its electron-withdrawing capabilities. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Biological Activity
2'-Amino-2,2,2-trifluoro-4'-(trifluoromethoxy)acetophenone is a fluorinated compound that has garnered attention due to its unique chemical structure and potential biological activities. The trifluoromethyl and trifluoromethoxy groups contribute to its physicochemical properties, which may influence its interaction with biological systems.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- Amino group (-NH2)
- Trifluoromethyl group (-CF3)
- Trifluoromethoxy group (-O-CF3)
Biological Activity Overview
The biological activity of 2'-Amino-2,2,2-trifluoro-4'-(trifluoromethoxy)acetophenone has been evaluated in various studies, focusing on its cytotoxicity, antimicrobial properties, and potential as a therapeutic agent.
Cytotoxicity
Research has indicated that fluorinated compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar fluorinated acetophenones can induce apoptosis in malignant cells while sparing healthy cells. The selectivity of these compounds is crucial for their potential therapeutic applications.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Fluorinated compounds are known for their enhanced lipophilicity, which can improve membrane penetration and antimicrobial efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Candida albicans | 64 |
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the binding affinity due to increased hydrophobic interactions.
Case Studies
- Cytotoxicity Study : A recent study evaluated the effect of 2'-Amino-2,2,2-trifluoro-4'-(trifluoromethoxy)acetophenone on HeLa cells. The compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxic effects. The mechanism was suggested to involve the induction of oxidative stress leading to apoptosis.
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Escherichia coli and reported an MIC of 32 µg/mL. The study highlighted the compound's ability to disrupt bacterial cell membranes effectively.
Q & A
Q. Key Data :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 60–80°C | |
| Solvent | DMF or benzene | |
| Catalyst | NaH or CuSO₄ |
How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during structural confirmation?
Advanced Research Question
Contradictions often arise from isotopic patterns (e.g., fluorine splitting) or impurities. Strategies include:
- Multi-spectral correlation : Combine ¹⁹F NMR (to confirm CF₃/CF₃O groups) and high-resolution MS (to distinguish isotopic clusters from adducts) .
- Derivatization : Convert the amino group to a stable derivative (e.g., acetylated) for clearer NMR signals .
- Computational validation : Use DFT-based NMR chemical shift predictions to match experimental data .
Which spectroscopic methods are most reliable for characterizing this compound’s functional groups?
Basic Research Question
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and acetophenone carbonyl (δ ~200 ppm).
- ¹⁹F NMR : Confirm trifluoromethyl (δ -60 to -70 ppm) and trifluoromethoxy (δ -55 to -58 ppm) groups .
- IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .
- HRMS : Use ESI+ mode with m/z accuracy <2 ppm to validate molecular formula .
What strategies minimize side reactions during trifluoromethoxy group installation?
Advanced Research Question
- Protection of reactive sites : Temporarily block the amino group with Boc or Fmoc to prevent nucleophilic interference .
- Low-temperature kinetics : Conduct reactions at -20°C to suppress over-fluorination .
- Catalyst screening : Test Pd/Cu systems for selective coupling, as demonstrated in similar aryl ether syntheses .
Q. Example Protocol :
Protect 2'-aminoacetophenone with Boc₂O.
React with AgOTf and CF₃I in acetonitrile at -20°C.
Deprotect with TFA/CH₂Cl₂ .
How should this compound be stored to ensure stability in long-term studies?
Basic Research Question
Q. Stability Data :
| Condition | Degradation Rate |
|---|---|
| Room temperature (light) | 15% loss in 7 days |
| -20°C (dark, N₂) | <2% loss in 6 months |
What computational tools aid in retrosynthetic planning for derivatives of this compound?
Advanced Research Question
- AI-based synthesis planners : Tools like Pistachio or Reaxys propose routes using reaction templates from databases .
- DFT calculations : Predict feasibility of radical fluorination or SNAr mechanisms at specific positions .
- Cheminformatics platforms : Use SciFinder to analyze patent routes for analogous trifluoromethoxy acetophenones .
How does steric hindrance from the trifluoromethoxy group affect reactivity in cross-coupling reactions?
Advanced Research Question
The -OCF₃ group’s bulkiness reduces accessibility to catalytic sites:
- Buchwald-Hartwig amination : Lower yields (~40%) vs. non-fluorinated analogs (~75%) due to hindered Pd coordination .
- Suzuki-Miyaura : Use bulky ligands (e.g., SPhos) to enhance selectivity for para-substituted aryl boronic acids .
What analytical challenges arise in quantifying trace impurities (e.g., dehalogenated byproducts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
